Cas no 72677-90-8 (6-methoxyisoquinolin-5-amine)

6-methoxyisoquinolin-5-amine structure
6-methoxyisoquinolin-5-amine structure
Product Name:6-methoxyisoquinolin-5-amine
CAS No:72677-90-8
MF:C10H10N2O
MW:174.199202060699
CID:549999
PubChem ID:45117052
Update Time:2025-04-23

6-methoxyisoquinolin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Isoquinolinamine,6-methoxy-
    • 5-Amino-6-methoxyisoquinoline
    • 5-Isoquinolinamine,6-methoxy-(9CI)
    • 6-methoxyisoquinolin-5-amine
    • SCHEMBL8396416
    • EN300-192413
    • DTXSID701308709
    • 6-Methoxy-5-isoquinolinamine
    • 72677-90-8
    • Inchi: 1S/C10H10N2O/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,11H2,1H3
    • InChI Key: NYIJADBRRGNJOC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C=NC=CC=2C=1N

Computed Properties

  • Exact Mass: 174.0794
  • Monoisotopic Mass: 174.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1A^2
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 357.3±27.0 °C at 760 mmHg
  • Flash Point: 169.9±23.7 °C
  • PSA: 48.14
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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6-methoxyisoquinolin-5-amine Related Literature

Additional information on 6-methoxyisoquinolin-5-amine

5-Isoquinolinamine,6-methoxy- (CAS No. 72677-90-8): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

5-Isoquinolinamine,6-methoxy-, identified by its Chemical Abstracts Service (CAS) number 72677-90-8, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds that are widely recognized for their pharmacological significance. The presence of both an amine group and a methoxy substituent in its molecular structure imparts distinct chemical reactivity and functional versatility, making it a valuable scaffold for the development of novel therapeutic agents.

The isoquinoline core is a privileged structure in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. Among these derivatives, 5-Isoquinolinamine,6-methoxy- has been extensively studied for its potential role in modulating various biological pathways. Its molecular framework allows for facile modifications at multiple positions, enabling chemists to tailor its pharmacokinetic and pharmacodynamic profiles to meet specific therapeutic requirements.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 5-Isoquinolinamine,6-methoxy-, opening new avenues for its incorporation into drug-like molecules. The compound’s amine functionality serves as a versatile handle for further derivatization via amide bond formation, while the methoxy group can participate in etherification or oxidation reactions, expanding its synthetic utility. These attributes have made it a focal point for researchers seeking to develop innovative small-molecule inhibitors or activators for target proteins involved in human diseases.

In the realm of medicinal chemistry, 5-Isoquinolinamine,6-methoxy- has been explored as a precursor for molecules targeting enzyme-driven diseases. Isoquinoline derivatives are known to interact with enzymes through hydrogen bonding networks and hydrophobic pockets, making them effective scaffolds for enzyme inhibition. For instance, studies have demonstrated that analogs of this compound can modulate the activity of kinases and phosphodiesterases, which are critical enzymes in cellular signaling cascades implicated in cancer and inflammatory disorders. The methoxy group��s electron-donating nature can fine-tune electronic properties, influencing binding affinity and selectivity against biological targets.

The biological evaluation of 5-Isoquinolinamine,6-methoxy- has revealed promising activities in preclinical models. Notably, research has highlighted its potential as an anti-proliferative agent against certain cancer cell lines. Mechanistic studies suggest that it may exert its effects by interfering with microtubule dynamics or by inhibiting specific tyrosine kinases involved in tumor progression. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential application for neurodegenerative diseases. These findings underscore the compound’s therapeutic relevance and justify further investigation into its mechanisms of action.

From a chemical biology perspective, 5-Isoquinolinamine,6-methoxy- serves as an excellent model system for understanding structure-activity relationships (SAR) within the isoquinoline class. High-throughput screening (HTS) campaigns have been employed to identify derivatives with enhanced potency or selectivity against disease-relevant targets. Computational modeling techniques, such as molecular docking and quantum mechanical calculations, have complemented experimental efforts by providing insights into binding interactions at an atomic level. These combined approaches have accelerated the discovery pipeline for isoquinoline-based therapeutics.

The synthesis of 5-Isoquinolinamine,6-methoxy- can be achieved through multi-step organic transformations starting from readily available precursors like 6-methoxyisoquinoline. Catalytic methods have been particularly useful in introducing the amine functionality without compromising regioselectivity. Transition-metal-catalyzed cross-coupling reactions offer an efficient route to construct the isoquinoline core skeleton with high yields and minimal byproducts. Such synthetic strategies are essential for large-scale production and structural diversification efforts aimed at optimizing pharmacological properties.

Future directions in the study of 5-Isoquinolinamine,6-methoxy- may include exploring its role as a chiral building block for enantiomerically pure drugs. Enantioselective synthesis techniques could enable access to single-enantiomer derivatives with improved pharmacological profiles and reduced off-target effects. Furthermore, investigating its interactions with nucleic acids or membrane-bound receptors using biophysical methods may uncover novel mechanisms of action beyond traditional enzyme inhibition.

In conclusion,5-Isoquinolinamine,6-methoxy-, identified under CAS No. 72677-90-8, represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts targeting diverse diseases. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, 5-Isoquinolinamine,6-methoxy-, is poised to play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.

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